Technical Guide to the Physical Properties of 4-Chloro-2-methylthiophenol
Technical Guide to the Physical Properties of 4-Chloro-2-methylthiophenol
Introduction and Compound Identification
4-Chloro-2-methylthiophenol, systematically named 4-Chloro-2-methylbenzenethiol, is a substituted aromatic thiol. Its structure, featuring a chlorinated benzene ring with both methyl and thiol functional groups, makes it a potential intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thiol group, in particular, is a versatile functional handle for various coupling reactions and molecular elaborations.
A thorough understanding of a compound's physical properties is a non-negotiable prerequisite for its application in research and development. These properties dictate critical parameters such as appropriate solvent systems for reactions and purification, storage conditions, safety protocols, and potential routes of administration or formulation for drug development candidates.
This guide addresses the notable scarcity of published experimental data for 4-Chloro-2-methylthiophenol. Rather than a simple repository of known values, this document serves as a comprehensive procedural framework. It provides researchers with the necessary methodologies to determine the key physical properties of this compound, ensuring data integrity and safe handling in the laboratory.
Compound Details:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-Chloro-2-methylbenzenethiol | N/A |
| CAS Number | 17178-01-7 | [1][2] |
| Molecular Formula | C₇H₇ClS | [1][2] |
| Molecular Weight | 158.65 g/mol | [1] |
| Physical State | Liquid (at room temperature) |[3] |
Experimental Determination of Physical Properties
The following sections detail robust, validated protocols for characterizing the primary physical properties of 4-Chloro-2-methylthiophenol. The causality behind procedural steps is explained to provide a deeper understanding of the experimental design.
Thermal Properties: Micro-Boiling Point Determination
Given that 4-Chloro-2-methylthiophenol is a liquid at ambient temperature, its boiling point is the critical thermal property for characterization, influencing distillation-based purification and assessing thermal stability. The micro-scale method is presented here, as it is ideal for research settings where sample quantities may be limited.[4][5][6]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube inverted in the liquid sample. Upon cooling, the liquid will be drawn back into the capillary precisely at the boiling point.[5]
Experimental Protocol:
-
Apparatus Setup:
-
Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of 4-Chloro-2-methylthiophenol to a thermometer. The base of the test tube should align with the thermometer's bulb.
-
Prepare a short, sealed-end capillary tube. Place this capillary tube, open-end down, inside the test tube containing the sample.
-
Suspend the entire assembly in a heating bath (a Thiele tube or a beaker containing mineral oil on a hot plate stirrer is suitable).[5]
-
-
Heating Phase:
-
Begin heating the bath at a moderate rate (5-10 °C per minute).
-
Observe the inverted capillary. Initially, trapped air will be expelled as a slow stream of bubbles.
-
As the temperature approaches the boiling point, the bubbling will become a rapid, continuous, and vigorous stream. This indicates the vapor pressure of the sample is overcoming the atmospheric pressure.
-
-
Measurement Phase:
-
Once a continuous stream of bubbles is observed, turn off the heat source.
-
Allow the apparatus to cool slowly while monitoring the sample.
-
The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the inverted capillary tube is the boiling point. Record this temperature.[5]
-
For accuracy, repeat the determination at least twice. A pure compound should exhibit a consistent boiling point.
-
Density Determination
Density is a fundamental property useful for confirming substance identity and for mass-to-volume conversions in reaction setup.
Principle: Density is the ratio of a substance's mass to its volume (ρ = m/V). The mass can be accurately measured with an analytical balance, and the volume can be measured using calibrated glassware.[7][8][9]
Experimental Protocol:
-
Mass Measurement:
-
Place a clean, dry volumetric flask of a known volume (e.g., 5.00 mL or 10.00 mL) on an analytical balance and tare the balance to zero.
-
Record the mass of the empty flask if not taring.
-
-
Volume Measurement:
-
Carefully fill the volumetric flask with 4-Chloro-2-methylthiophenol until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. A Pasteur pipette is useful for adding the final amount.[8]
-
-
Final Mass Measurement:
-
Re-weigh the filled volumetric flask and record the mass.
-
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.
-
Calculate the density using the formula: Density (g/mL) = Mass of liquid (g) / Volume of flask (mL).
-
Perform the measurement at a recorded ambient temperature, as density is temperature-dependent.
-
Solubility Profile Assessment
Understanding the solubility profile is essential for selecting appropriate solvents for reactions, extractions, chromatography, and formulation. This protocol provides a systematic approach to determining qualitative solubility.
Principle: The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Furthermore, the solubility in acidic or basic aqueous solutions can indicate the presence of basic or acidic functional groups.[10]
Experimental Protocol:
-
General Procedure:
-
In a small test tube, add approximately 20-30 mg of 4-Chloro-2-methylthiophenol.
-
Add the test solvent dropwise, up to a total of 1 mL, agitating the mixture after each addition.
-
Record the compound as "soluble" if a clear, homogenous solution forms. Record as "partially soluble" or "insoluble" if cloudiness, a second phase, or undissolved material persists.
-
-
Solvent Selection and Interpretation:
-
Water (H₂O): Tests for high polarity and hydrogen bonding capability. Given the hydrophobic benzene ring, solubility is expected to be low.
-
Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar protic solvents.
-
Dichloromethane (CH₂Cl₂) / Diethyl Ether ((C₂H₅)₂O): Solvents of intermediate polarity.
-
Toluene / Hexane: Nonpolar solvents.
-
5% Aqueous Sodium Hydroxide (NaOH): A basic solution. Solubility indicates an acidic functional group. The thiol group (-SH) is weakly acidic and should be deprotonated by a strong base, forming a soluble sodium thiolate salt.
-
5% Aqueous Hydrochloric Acid (HCl): An acidic solution. Solubility would indicate a basic functional group (e.g., an amine), which is not present in this molecule. This test serves as a negative control.
-
Predicted Spectroscopic Characteristics
While experimental spectra for this specific compound are not widely available, its structure allows for the prediction of key spectroscopic features. These predictions are crucial for confirming the identity and purity of a synthesized or purchased sample.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expect signals in the range of 6.5-8.0 ppm.[11] The specific splitting pattern (multiplicity) will depend on the coupling between the three adjacent protons on the ring.
-
Thiol Proton (-SH): A broad singlet, typically in the range of 3.0-4.0 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent.
-
Methyl Protons (-CH₃): A sharp singlet in the alkyl region, likely around 2.0-2.5 ppm.[11]
-
-
Infrared (IR) Spectroscopy:
-
S-H Stretch: A weak, sharp absorption band in the region of 2600-2550 cm⁻¹.[12] Its presence is a key indicator of the thiol group.
-
Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13][14]
-
Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ region.[13][14]
-
C-S Stretch: Generally weak bands in the fingerprint region.
-
C-Cl Stretch: A strong band typically found in the 850-550 cm⁻¹ region.[14]
-
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 4-Chloro-2-methylthiophenol. However, its structure is highly analogous to other thiophenol derivatives, which are known to be hazardous. The following guidelines are based on the safety profile of thiophenol and chlorothiophenols and should be strictly adhered to.[1][10][15][16]
-
Primary Hazards:
-
Toxicity: Thiophenols are typically classified as toxic or highly toxic if swallowed, in contact with skin, or if inhaled.[1][15]
-
Irritation/Corrosion: Can cause skin and eye irritation or severe burns.[10]
-
Stench: Possesses a powerful and unpleasant odor, characteristic of thiols.[1][10]
-
Flammability: May be a combustible or flammable liquid.[1][10]
-
-
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[10]
-
Use non-sparking tools when handling.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]
-
Data Summary and Workflow Visualization
The protocols described in this guide are designed to populate the following data table with experimentally-derived values.
Table for Experimental Data:
| Physical Property | Experimental Value | Conditions (Temp, Pressure) |
|---|---|---|
| Boiling Point | ||
| Density | ||
| Solubility in Water | ||
| Solubility in Methanol | ||
| Solubility in Toluene | ||
| Solubility in 5% NaOH |
| Solubility in 5% HCl | | |
Workflow for Compound Characterization
The logical flow for fully characterizing a compound like 4-Chloro-2-methylthiophenol is outlined below. This process ensures that identity, purity, and key physical properties are determined systematically.
Caption: Workflow for the characterization of 4-Chloro-2-methylthiophenol.
References
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
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Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]
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Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]
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University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
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Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
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Bulletin of University of Osaka Prefecture. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
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JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]
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Scribd. (n.d.). Lab Test Procedure of Measuring Liquid Density. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
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Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]
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MhChem. (n.d.). “Density” (in class) Lab - Instructions. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Michigan State University. (n.d.). IR Chart. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 4-Chloro-2-methylthiophenol. Retrieved from [Link]
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